7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic organic compound classified as a member of the benzazepinone family. Its molecular formula is with a molecular mass of approximately 387.21 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of Ivabradine Hydrochloride, a medication used to treat certain heart conditions by slowing the heart rate and improving cardiac efficiency .
As an intermediate, 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the drug Ivabradine, which acts by selectively inhibiting the Iftar (f)-like channel in the sinoatrial node, leading to a decrease in heart rate [].
The biological activity of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one is largely linked to its role in the synthesis of Ivabradine. Ivabradine specifically targets hyperpolarization-activated cyclic nucleotide-gated channels (HCN), which play a crucial role in regulating heart rate. The unique structure of this compound allows for effective interaction with these channels, contributing to its pharmacological effects .
The synthesis of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one typically involves several key steps:
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one serves primarily as an intermediate in pharmaceutical synthesis. Its most notable application is in the production of Ivabradine Hydrochloride, which is utilized for managing heart conditions such as chronic stable angina and heart failure .
Studies involving 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one focus on its interactions with biological targets such as ion channels. Research indicates that modifications to its structure can significantly influence its binding affinity and efficacy at these targets. This aspect is crucial for optimizing drug design and enhancing therapeutic outcomes .
Several compounds share structural similarities with 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one:
The uniqueness of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one lies in its combination of both dimethoxy and 3-iodopropyl groups. This specific arrangement enhances its chemical reactivity and biological properties compared to similar compounds, making it particularly valuable in pharmaceutical research and development .